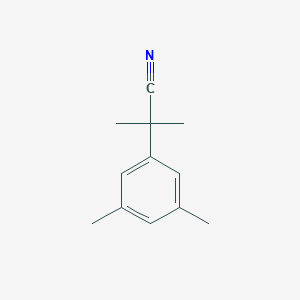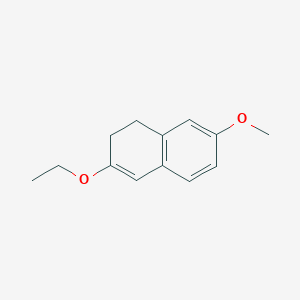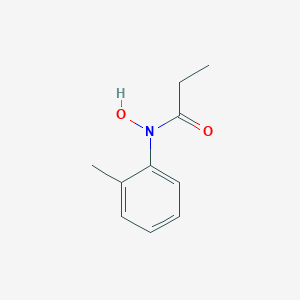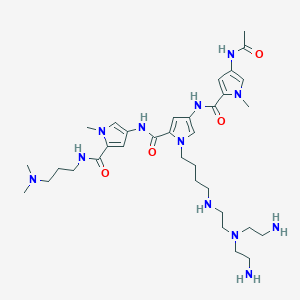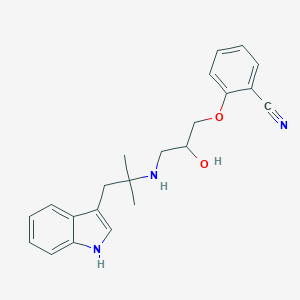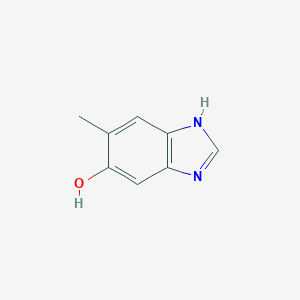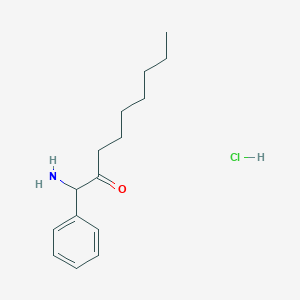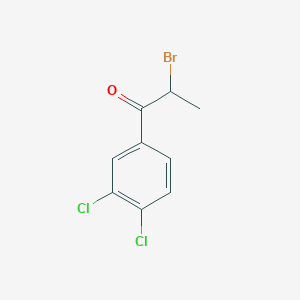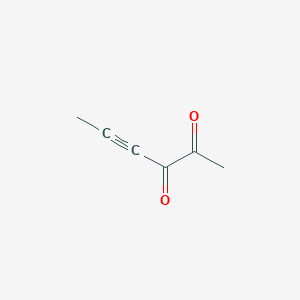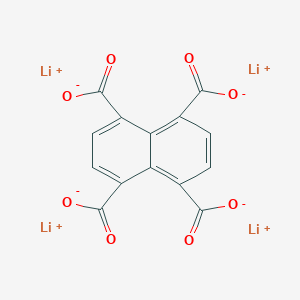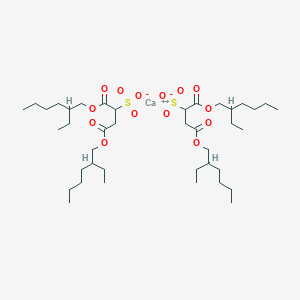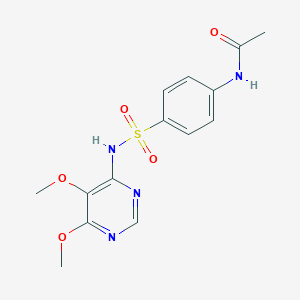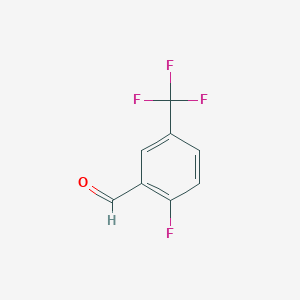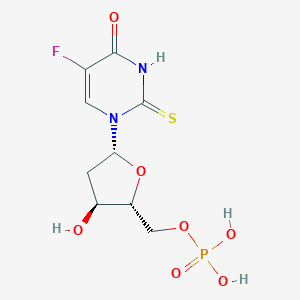
5-Fluoro-2-thio-2'-deoxyuridylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-thio-2'-deoxyuridylate (FdUMP) is an important anti-cancer drug that is widely used in chemotherapy. It is a thymidylate synthase (TS) inhibitor that acts by inhibiting the synthesis of thymidine, an essential component of DNA. FdUMP is a potent anti-tumor agent that has shown great promise in the treatment of various types of cancers including colon, breast, lung, and ovarian cancers.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-thio-2'-deoxyuridylate involves the inhibition of thymidylate synthase (TS), an enzyme that is essential for the synthesis of thymidine. 5-Fluoro-2-thio-2'-deoxyuridylate binds to TS and forms a stable complex that inhibits the enzyme's activity. This inhibition leads to a decrease in the production of thymidine, which in turn leads to a decrease in DNA synthesis and cell division.
Effets Biochimiques Et Physiologiques
5-Fluoro-2-thio-2'-deoxyuridylate has several biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which helps to eliminate them from the body. 5-Fluoro-2-thio-2'-deoxyuridylate also has immunomodulatory effects, which means it can help to boost the body's immune system and enhance its ability to fight cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Fluoro-2-thio-2'-deoxyuridylate in lab experiments include its potent anti-cancer properties, its ability to inhibit thymidylate synthase, and its ability to induce apoptosis in cancer cells. However, the limitations of using 5-Fluoro-2-thio-2'-deoxyuridylate in lab experiments include its complex synthesis process, its potential toxicity to normal cells, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 5-Fluoro-2-thio-2'-deoxyuridylate. One direction is to develop new and more efficient methods for the synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate. Another direction is to investigate the potential of 5-Fluoro-2-thio-2'-deoxyuridylate in combination with other anti-cancer drugs, such as immunotherapy drugs. Additionally, future research could focus on developing 5-Fluoro-2-thio-2'-deoxyuridylate analogs that have improved solubility and reduced toxicity to normal cells.
Méthodes De Synthèse
5-Fluoro-2-thio-2'-deoxyuridylate is synthesized by the reaction of 2'-deoxyuridine with fluorine and sulfur-containing reagents. The synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate is a complex process that requires a high degree of expertise and precision. Several methods have been developed for the synthesis of 5-Fluoro-2-thio-2'-deoxyuridylate, including the use of sulfur tetrafluoride, sulfur trioxide, and trifluoromethanesulfonic acid.
Applications De Recherche Scientifique
5-Fluoro-2-thio-2'-deoxyuridylate has been extensively studied for its anti-cancer properties. It has been shown to be effective in inhibiting the growth of cancer cells by blocking the synthesis of thymidine. 5-Fluoro-2-thio-2'-deoxyuridylate has also been found to be effective in combination with other anti-cancer drugs, such as 5-fluorouracil (5-FU), in the treatment of various types of cancers.
Propriétés
Numéro CAS |
151134-50-8 |
|---|---|
Nom du produit |
5-Fluoro-2-thio-2'-deoxyuridylate |
Formule moléculaire |
C9H12FN2O7PS |
Poids moléculaire |
342.24 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-fluoro-4-oxo-2-sulfanylidenepyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O7PS/c10-4-2-12(9(21)11-8(4)14)7-1-5(13)6(19-7)3-18-20(15,16)17/h2,5-7,13H,1,3H2,(H,11,14,21)(H2,15,16,17)/t5-,6+,7+/m0/s1 |
Clé InChI |
PXPNVLJSFWJANJ-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=S)F)COP(=O)(O)O)O |
Autres numéros CAS |
151134-50-8 |
Synonymes |
2-thio-5-fluoro-dUMP 2-thio-FdUMP 5-fluoro-2-thio-2'-deoxyuridine 5'-monophosphate 5-fluoro-2-thio-2'-deoxyuridylate 5-fluoro-2-thio-dUMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
